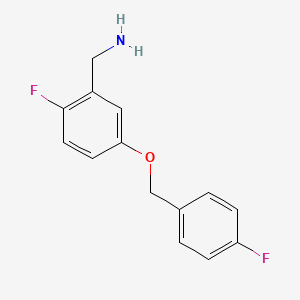

(2-Fluoro-5-((4-fluorobenzyl)oxy)phenyl)methanamine

Description

Properties

IUPAC Name |

[2-fluoro-5-[(4-fluorophenyl)methoxy]phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO/c15-12-3-1-10(2-4-12)9-18-13-5-6-14(16)11(7-13)8-17/h1-7H,8-9,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAKNXHPJPBBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC(=C(C=C2)F)CN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction to Primary Amine

The nitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

Procedure :

-

Dissolve 2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile (10 mmol) in dry tetrahydrofuran (THF, 50 mL).

-

Add LiAlH₄ (40 mmol) gradually under nitrogen at 0°C.

-

Reflux for 12 hours, followed by careful quenching with ice-cold water.

-

Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Challenges :

-

Over-reduction to secondary amines is mitigated by strict temperature control.

-

The benzyl ether and fluorine substituents remain stable under these conditions.

Reductive Amination Route

Synthesis of 2-Fluoro-5-((4-fluorobenzyl)oxy)benzaldehyde

The aldehyde intermediate is synthesized via Vilsmeier-Haack formylation, adapting methods from styryl derivatives.

Procedure :

-

React 2-Fluoro-5-((4-fluorobenzyl)oxy)styrylbenzene (5 mmol) with POCl₃ (6 mmol) and DMF (10 mL) in acetonitrile (30 mL).

-

Stir at room temperature for 2 hours, then pour into ice-water.

-

Neutralize with NaOH, extract with dichloromethane, and recrystallize from toluene.

Reductive Amination

The aldehyde is converted to the primary amine via reductive amination using sodium triacetoxyborohydride (STAB).

Procedure :

-

Mix 2-Fluoro-5-((4-fluorobenzyl)oxy)benzaldehyde (5 mmol) with ammonium acetate (15 mmol) in acetonitrile (20 mL).

-

Add STAB (10 mmol) and stir at room temperature for 16 hours.

-

Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography.

Optimization :

-

Excess ammonium acetate prevents imine dimerization.

-

STAB’s mild reactivity preserves acid-sensitive groups.

Alternative Pathways

Catalytic Hydrogenation of Nitriles

Using Raney Nickel under hydrogen gas (3 atm) in ethanol at 50°C achieves selective reduction to the amine.

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 wt% |

| Time | 24 hours |

| Yield | 72% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nitrile Reduction | 68–75 | >95 | High |

| Reductive Amination | 56 | >90 | Moderate |

| Catalytic Hydrogenation | 72 | >93 | High |

Key Findings :

-

Nitrile reduction offers the highest yield and scalability, making it industrially preferred.

-

Reductive amination is advantageous for late-stage functionalization but requires high-purity aldehydes.

Challenges and Solutions

Functional Group Compatibility

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-((4-fluorobenzyl)oxy)phenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2-Fluoro-5-((4-fluorobenzyl)oxy)phenyl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine group.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-((4-fluorobenzyl)oxy)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s higher clogP (~3.0) suggests superior membrane permeability compared to pyridine or carboxylic acid analogues.

- Metabolic Stability: Fluorine and benzyloxy groups likely reduce oxidative metabolism, extending half-life relative to non-fluorinated counterparts .

Biological Activity

(2-Fluoro-5-((4-fluorobenzyl)oxy)phenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a fluorinated aromatic system, which is known to affect its pharmacological properties. The presence of fluorine atoms generally enhances lipophilicity and metabolic stability, potentially leading to improved bioavailability.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. For instance, related fluorinated compounds have been studied for their agonistic effects on serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

2. In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can exhibit significant biological activity. For example, compounds with similar fluorophenylalkoxy groups were evaluated for their agonistic activity on the 5-HT2C receptor, showing varying degrees of efficacy depending on their substitution patterns .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| 10a | <0.1 | Potent 5-HT2C Agonist |

| 9b | 10 | Moderate Agonist |

3. Anticancer Activity

The compound's structural analogs have been explored for anticancer properties. A study highlighted that certain fluorinated derivatives can inhibit FLT3 kinase activity, which is crucial in certain leukemias . The inhibition potency was noted to be as low as 0.072 µM for some derivatives, indicating strong potential for therapeutic applications.

Case Study 1: FLT3 Inhibition

A derivative structurally related to (2-Fluoro-5-((4-fluorobenzyl)oxy)phenyl)methanamine was tested against MV4-11 cells (FLT3/ITD mutation). The compound displayed an IC50 value of 0.072 µM, demonstrating its ability to selectively inhibit FLT3 kinase and induce cell cycle arrest at the G0/G1 phase .

Case Study 2: Serotonin Receptor Modulation

Another study focused on the modulation of serotonin receptors by related compounds. The findings suggested that certain substitutions could enhance selectivity for the 5-HT2C receptor over other subtypes, which may lead to fewer side effects in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Fluoro-5-((4-fluorobenzyl)oxy)phenyl)methanamine, and how can purity be optimized?

- Methodology : The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Etherification : React 2-fluoro-5-nitrophenol with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the benzyloxy group .

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .

Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- Key Considerations : Optimize reaction temperature (60–80°C for etherification) and stoichiometry (1.2 equiv of 4-fluorobenzyl bromide) to minimize byproducts like unreacted phenol or over-alkylation .

Q. How should researchers characterize the compound’s structure and confirm its identity?

- Methodology :

- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., fluorine-induced splitting in aromatic regions) and amine proton integration .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 290.3).

- Elemental Analysis : Validate C, H, N, and F content (±0.3% theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound?

- Methodology :

Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λ = 260 nm) .

Temperature Dependence : Measure solubility at 25°C vs. 37°C to assess thermodynamic stability.

Crystallinity Analysis : Perform XRD on solid samples to identify polymorphic forms affecting solubility .

- Troubleshooting : If discrepancies persist, validate purity via DSC (melting point consistency) and check for hygroscopicity using TGA .

Q. What strategies are effective for studying the compound’s stability under experimental conditions?

- Methodology :

- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B guidelines), and oxidative stress (H₂O₂) .

- Analytical Monitoring : Use HPLC-MS to track degradation products (e.g., de-fluorinated or oxidized derivatives) .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under varying pH and temperature .

Q. How can computational modeling predict the compound’s binding affinity in drug-target interactions?

- Methodology :

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs or kinases). Parameterize fluorine atoms with accurate partial charges .

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, prioritizing fluorobenzyloxy-amine interactions .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

- Methodology :

- Nonlinear Regression : Fit data to a 4-parameter logistic model (IC₅₀/EC₅₀) using GraphPad Prism. Report 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Reproducibility : Use ANOVA to compare inter-experimental variability, ensuring n ≥ 3 independent trials .

Q. How can researchers address low yields in the final reductive amination step?

- Methodology :

Catalyst Screening : Test alternatives to Pd-C (e.g., Raney Ni or PtO₂) .

pH Optimization : Adjust reaction pH to 6–7 (acetic acid/NaOAc buffer) to stabilize the amine intermediate .

Byproduct Identification : Use LC-MS to detect imine or over-reduced byproducts; add scavengers (NaBH₃CN) if needed .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.